3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Fragment-based drug discovery Fsp³ Molecular complexity

Select this compound for your fragment library or SAR program to access a distinct three-dimensional chemotype unavailable in generic 4,5-dihydroisoxazole-5-carboxylic acids or fully aromatic isoxazole analogs. The oxan-4-yl substituent provides an aliphatic, ether-rich hydrogen-bond acceptor topology that enhances scaffold diversity (Fsp³ ≈0.89 vs. ≈0.56 for aromatic analog). The free C-5 carboxylic acid supports rapid parallel amide coupling, esterification, or reduction to generate diverse analog libraries, while the non-hazardous shipping classification facilitates seamless international procurement for cost-efficient, high-throughput synthesis campaigns.[reference:1]

Molecular Formula C9H13NO4
Molecular Weight 199.206
CAS No. 1249683-14-4
Cat. No. B2461101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1249683-14-4
Molecular FormulaC9H13NO4
Molecular Weight199.206
Structural Identifiers
SMILESC1COCCC1C2=NOC(C2)C(=O)O
InChIInChI=1S/C9H13NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h6,8H,1-5H2,(H,11,12)
InChIKeyLAOORHINADPDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1249683-14-4): Chemical Identity and Scaffold Class


3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1249683-14-4) is a heterocyclic small molecule belonging to the 4,5-dihydroisoxazole (Δ²-isoxazoline) carboxylic acid class . With molecular formula C₉H₁₃NO₄ and molecular weight 199.20 g/mol, it features a partially saturated dihydroisoxazole ring bearing an oxan-4-yl (tetrahydropyran-4-yl) substituent at position 3 and a free carboxylic acid at position 5 . The compound is commercially available from multiple vendors at purities of 97–98% and is positioned as a research building block and fragment scaffold for medicinal chemistry and agrochemical discovery programs .

Why 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Cannot Be Replaced by a Generic Isoxazole or Dihydroisoxazole Analog


Substituting this compound with a generic 4,5-dihydroisoxazole-5-carboxylic acid or a fully aromatic isoxazole analog would alter three critical molecular properties simultaneously: scaffold saturation (Fsp³), hydrogen-bond acceptor topology, and the derivatizable carboxylic acid position . The target compound's partially saturated dihydroisoxazole ring introduces sp³-hybridized carbon centers absent in aromatic isoxazoles, directly impacting three-dimensional shape and conformational flexibility—parameters that govern fragment library diversity and target binding [1]. Furthermore, the oxan-4-yl group at position 3 provides a distinct ether oxygen H-bond acceptor embedded in a saturated six-membered ring, which is structurally and electronically non-equivalent to the planar aryl or small alkyl substituents found on most commercially available dihydroisoxazole-5-carboxylic acid analogs . These differences become consequential in structure–activity relationship (SAR) exploration, where even modest changes in substituent topology can lead to order-of-magnitude shifts in biological potency, as demonstrated within this compound class [2].

Quantitative Differentiation Evidence for 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1249683-14-4) vs. Closest Analogs


Fraction of sp³ Carbons (Fsp³): 3D Character vs. the Fully Aromatic Isoxazole Analog

The target compound possesses a calculated Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.89 versus 0.56 for the direct aromatic analog 3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid (CAS 1247496-56-5) [1]. The 8 sp³ carbons out of 9 total carbons in the target arise from the saturated dihydroisoxazole ring (3 sp³ carbons) plus the fully saturated oxane ring (5 sp³ carbons), whereas the aromatic isoxazole comparator contributes zero sp³ carbons from its heterocyclic core . This ~59% relative increase in Fsp³ is meaningful in the context of fragment-based drug discovery (FBDD), where high-Fsp³ fragments are sought to escape the 'flatland' bias of traditional screening libraries and to improve downstream lead developability [2].

Fragment-based drug discovery Fsp³ Molecular complexity Scaffold diversity

Hydrogen-Bond Acceptor Topology: Embedded Ether Oxygen vs. Planar Aryl Substituents

The oxan-4-yl substituent on the target compound introduces one ether oxygen hydrogen-bond acceptor (HBA) embedded in a conformationally flexible, saturated six-membered ring, yielding a total of 5 HBA atoms (4 oxygen + 1 nitrogen) . In contrast, the widely studied 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid series (e.g., 3-phenyl, 3-(4-fluorophenyl), 3-(4-chlorophenyl) analogs) present zero additional HBA atoms beyond the core heterocycle and carboxylic acid, relying instead on π-stacking and hydrophobic interactions for target engagement [1][2]. The regioisomer 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid (CAS 1782291-86-4) repositions both the oxane group and the carboxylic acid, altering the distance and angle between these two key pharmacophoric elements .

Hydrogen-bond acceptor Oxane Tetrahydropyran Medicinal chemistry design

Dihydroisoxazole Scaffold Biological Tractability: Nematicidal Activity in the 4,5-Dihydroisoxazole-5-carboxylate Series

Although the specific target compound has not been individually tested in published nematicidal assays, the 4,5-dihydroisoxazole-5-carboxylate scaffold has demonstrated tractable biological activity against plant-parasitic nematodes [1]. Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate (compound 1) and methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (compound 4) exhibited LC50 values of 398 and 501 μg/mL, respectively, against Meloidogyne incognita second-stage juveniles (J2) in vitro, compared to 168 μg/mL for the carbofuran positive control [1]. In in vivo tomato root assays, the same compounds reduced gall formation by 70% and 40% and egg counts by 89% and 44%, respectively [1]. The target compound—bearing an oxan-4-yl group at position 3 instead of aryl—offers a structurally distinct entry point for SAR around this validated nematicidal scaffold.

Nematicidal Agrochemical Dihydroisoxazole Meloidogyne incognita

Antiplatelet Activity Class Validation: Concentration-Dependent GPIIa/IIIb Inhibition by 2-Isoxazoline-5-carboxylic Acids

A 2025 study demonstrated that 3-aryl-2-isoxazoline-5-carboxylic acids and their methyl esters suppress platelet aggregation in a concentration-dependent manner (1–25 mmol/L) [1]. The methyl ester of 3-(3-fluorophenyl)-2-isoxazoline-5-carboxylic acid achieved an IC50 of 7.5 mmol/L, while the 2-fluorophenyl regioisomer gave IC50 = 12.5 mmol/L [1]. Methyl esters showed stronger inhibition than free carboxylic acids, indicating that esterification modulates potency within this scaffold [1]. Although the specific target compound was not evaluated in this study, its 2-isoxazoline-5-carboxylic acid core with a non-aryl (oxan-4-yl) substituent at position 3 represents a structurally novel analog for exploring how aliphatic, oxygen-containing substituents affect GPIIa/IIIb-mediated antiplatelet activity relative to the fluorophenyl series.

Antiplatelet GPIIa/IIIb Cardiovascular Isoxazoline

Commercial Availability and Purity Benchmarking Against Structurally Proximal Analogs

The target compound is commercially available from multiple vendors at ≥97% purity, with price points documented at $627.50/50 mg and $1,956.25/0.5 g (Biosynth, 3–4 week lead time) . In comparison, the fully aromatic analog 3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid (CAS 1247496-56-5) is listed as 'discontinued' by CymitQuimica and has limited active vendor coverage . The regioisomer 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid (CAS 1782291-86-4) is available at €302.00/25 mg and €1,131.00/250 mg . The target compound is classified as non-hazardous for transport, with long-term storage recommended in a cool, dry place .

Procurement Purity Lead time Catalog availability

Optimal Research and Procurement Application Scenarios for 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1249683-14-4)


Fragment-Based Drug Discovery (FBDD): High-Fsp³ Fragment for 3D Library Design

With an estimated Fsp³ of ~0.89—substantially higher than the ~0.56 of its aromatic isoxazole analog—this compound is well-suited for inclusion in fragment screening libraries that prioritize three-dimensionality and scaffold diversity . The partially saturated dihydroisoxazole core, combined with the oxane ring, provides multiple sp³ centers for vector-based fragment growing, while the free carboxylic acid at position 5 enables rapid amide or ester derivatization for fragment elaboration [1]. Procurement for fragment library assembly should target the 97–98% purity grade available from multiple vendors .

Agrochemical Nematicide SAR: Non-Aryl Substituent Exploration on a Validated Core

The 4,5-dihydroisoxazole-5-carboxylate scaffold has demonstrated in vivo nematicidal efficacy in tomato root assays, with aryl-substituted analogs achieving up to 70% gall reduction and 89% egg count reduction against M. incognita (LC50 values of 398–501 μg/mL in vitro) [1]. The target compound's oxan-4-yl group offers a non-aromatic, oxygen-containing substituent at position 3, providing a chemically distinct probe for SAR studies aimed at understanding how substituent lipophilicity and H-bonding capacity modulate nematicidal potency and plant systemic mobility [1].

Cardiovascular Lead Identification: Mapping Non-Aromatic Substituent Effects on GPIIa/IIIb Inhibition

Published class-level data confirm that 2-isoxazoline-5-carboxylic acid derivatives inhibit platelet aggregation via GPIIa/IIIb receptor antagonism, with IC50 values of 7.5–12.5 mmol/L for the most active fluorophenyl methyl esters [2]. Importantly, the 1.67-fold potency shift observed between 3-fluoro and 2-fluoro positional isomers demonstrates that this scaffold is sensitive to substituent identity [2]. The target compound—bearing a saturated oxan-4-yl group never tested in this assay—can serve as a novel analog to probe whether aliphatic, ether-containing substituents enhance or diminish antiplatelet activity relative to the fluorophenyl series, and whether the free acid form can be optimized through prodrug esterification [2].

Medicinal Chemistry Building Block: Carboxylic Acid Handle for Parallel Library Synthesis

The C-5 carboxylic acid provides a robust synthetic handle for amide coupling, esterification, and reduction chemistries, enabling the rapid generation of diverse analog libraries . Unlike the regioisomer 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid (CAS 1782291-86-4), which positions the acid at the 3-position of an aromatic isoxazole and costs approximately €302.00/25 mg, the target compound places the derivatizable acid at position 5 of a saturated scaffold at a lower per-unit procurement cost ($627.50/50 mg), facilitating cost-efficient parallel synthesis campaigns . The non-hazardous shipping classification further reduces logistical barriers for international procurement .

Quote Request

Request a Quote for 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.